methyl 3-bromo-5-chloropyridine-4-carboxylate
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Overview
Description
Methyl 3-bromo-5-chloropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-chloropyridine-4-carboxylate typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-4-carboxylate esters. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 3-bromo-5-chloropyridine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-chloropyridine-4-carboxylate depends on its specific application
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: The compound may interact with cellular receptors, modulating their activity.
Pathway Modulation: It can influence biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromopyridine-3-carboxylate
- Methyl 5-bromo-2-chloropyridine-3-carboxylate
- Methyl 5-bromo-2-chloropyridine-4-carboxylate
Uniqueness
Methyl 3-bromo-5-chloropyridine-4-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
1214361-19-9 |
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Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
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